N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted at position 3 with a 2-methoxyethyl group and at position 2 with a sulfanyl acetamide moiety. The acetamide is further modified with an N-cyclopentyl group, contributing to its lipophilicity and steric bulk. The 2-methoxyethyl substituent may enhance solubility due to its ether oxygen, while the cyclopentyl group could influence binding interactions in biological targets .
Properties
IUPAC Name |
N-cyclopentyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-27-11-10-24-19(26)18-17(14-8-4-5-9-15(14)22-18)23-20(24)28-12-16(25)21-13-6-2-3-7-13/h4-5,8-9,13,22H,2-3,6-7,10-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXDHKZPWAOQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimido[5,4-b]indole core, followed by the introduction of the methoxyethyl and cyclopentyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Variations in Pyrimido[5,4-b]indole Derivatives
The following analogs share the pyrimido[5,4-b]indole scaffold but differ in substituents at positions 2 and 3, as well as the N-substituent on the acetamide:
*Estimated based on molecular formula.
Physicochemical Properties
- Lipophilicity (LogP) :
- Solubility : The 2-methoxyethyl ether group likely improves aqueous solubility compared to purely hydrophobic substituents (e.g., tert-butyl or trifluoromethoxy).
Key Research Findings
Substituent Impact on Bioactivity :
- Bulky N-substituents (e.g., cyclopentyl, tert-butyl) improve target binding but may reduce solubility.
- Electron-deficient groups (e.g., trifluoromethoxy) enhance stability but require balancing with solubility-enhancing moieties.
Synthetic Feasibility :
- HATU-mediated coupling () is versatile for introducing diverse N-substituents.
- Diazonium salt coupling () is effective for aryl-substituted analogs.
Structural Confirmation :
- All analogs were validated via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, ensuring structural fidelity ().
Biological Activity
N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
- Molecular Formula : C18H22N4O3S
- Molecular Weight : 370.46 g/mol
The structure includes a pyrimidoindole core linked to a cyclopentyl group and a methoxyethyl substituent, which may influence its biological interactions.
The biological activity of N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation. This is supported by studies indicating that similar compounds in the pyrimidoindole class exhibit inhibitory effects on various enzymes such as kinases and proteases .
- Anticancer Activity : Initial studies suggest that derivatives of this compound can exert antiproliferative effects against several cancer cell lines. For instance, Mannich bases related to the pyrimidoindole structure have shown significant cytotoxicity against human cervical (HeLa) and liver (HepG2) cancer cells .
- Antimicrobial Properties : There is emerging evidence that compounds with similar structures possess antibacterial and antifungal activities. This could be attributed to their ability to disrupt cellular processes in pathogens .
Anticancer Studies
A study published in Pharmaceutical Research evaluated various pyrimidoindole derivatives for their cytotoxic effects on different cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil, suggesting enhanced potency against cancer cells .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-cyclopentyl derivative | HeLa | < 1 | |
| N-cyclopentyl derivative | HepG2 | < 1.5 | |
| Standard (5-FU) | HeLa | 10 |
Mechanistic Insights
Further mechanistic studies revealed that these compounds might induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell cycle progression. The presence of the methoxyethyl group was noted to enhance solubility and bioavailability, contributing positively to the overall efficacy of the compound.
Comparative Analysis with Related Compounds
To better understand the biological activity of N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide, it is useful to compare it with other related compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
